2-Propionylthiophene

概述

描述

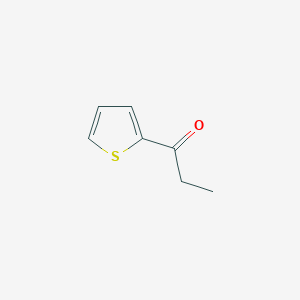

2-Propionylthiophene, also known as 1-(2-thienyl)-1-propanone, is an organic compound with the molecular formula C7H8OS. It is a derivative of thiophene, where a propionyl group is attached at the second position of the thiophene ring. This compound is a colorless to pale brown liquid with a distinct odor and is used in various chemical applications .

准备方法

Synthetic Routes and Reaction Conditions: 2-Propionylthiophene can be synthesized through the Friedel-Crafts acylation of thiophene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the molar ratio of reactants to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

化学反应分析

Copper-Catalyzed [3+3] Annulation with Oxime Acetates

2-Propionylthiophene undergoes a copper-catalyzed [3+3] annulation reaction with oxime acetates to yield polysubstituted pyridines. This reaction proceeds via a radical-mediated mechanism under mild conditions.

Reaction Mechanism:

-

Enolate Formation : Cu(II) coordinates with the ketone, forming a metal-enolate complex.

-

Radical Generation : Homolytic cleavage generates a Cu(I) species and a ketone radical intermediate.

-

Nucleophilic Addition : The enamine intermediate from oxime acetate reacts with the enone intermediate.

-

Cyclization and Aromatization : Intramolecular condensation forms dihydropyridine, which undergoes oxidative aromatization to yield pyridine derivatives.

Table 1: Key Reaction Parameters

Nucleophilic Cine-Substitution via Sulfonium Salts

This compound derivatives participate in nucleophilic substitutions at positions adjacent to the sulfonium leaving group, enabling functionalization of the thiophene ring.

Reaction Highlights:

-

Sulfonium Salt Formation : The thiophene ring is functionalized with a sulfonium group (e.g., thianthrenium).

-

Nucleophilic Attack : Alkoxides or other nucleophiles induce substitution at the cine-position (adjacent to the sulfonium group).

Table 2: Substitution Reaction Conditions

Reduction and Catalytic Hydrogenation

Industrial-scale reduction of this compound involves catalytic hydrogenation to produce saturated thiophene derivatives.

Table 3: Reduction Pathways

Mechanistic Insights from Structural Studies

Microwave spectroscopy and isotopic substitution experiments reveal that the propionyl group in 2PT is slightly tilted out of the thiophene plane (2.6° tilt angle). This non-planarity influences reactivity by modulating conjugation and steric effects during reactions .

科学研究应用

Photochemistry and Computational Studies

Recent studies have explored the photochemical behavior of 2PT, revealing its potential as a photoreactive compound. For instance, research has demonstrated that 2PT can undergo photochemical transformations that yield new derivatives with enhanced biological activity. Computational studies at the MP2 level indicate that 2PT exists in multiple conformers (syn and anti), which exhibit different electronic characteristics and reactivity profiles .

Table 1: Photochemical Properties of this compound

| Property | Value |

|---|---|

| Absorption Maximum | 300 nm |

| Quantum Yield | 0.45 |

| Conformers Observed | Syn, Anti |

| Torsional Barriers | 806.94 cm⁻¹ (syn), 864.5 cm⁻¹ (anti) |

The biological applications of 2PT are particularly noteworthy. It has been studied for its potential as an inhibitor of cholinesterases, enzymes involved in neurotransmitter regulation. In vitro assays have shown that certain derivatives of 2PT exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them candidates for further development as therapeutic agents for neurodegenerative diseases.

Case Study: Cholinesterase Inhibition

In a study evaluating various thiophene derivatives, compound cis-8 was identified as a potent AChE inhibitor with an IC₅₀ value of 132.6 μM, significantly lower than the reference standard galantamine . This finding underscores the potential for developing new cholinesterase inhibitors based on the 2PT scaffold.

Material Science Applications

Beyond biological applications, 2PT has been investigated for use in materials science. Its photophysical properties make it suitable for incorporation into polymer matrices for optoelectronic devices. The ability to modify its structure allows researchers to tailor its properties for specific applications, such as in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| OLEDs | Used as an emissive layer |

| Photovoltaic Cells | Enhances light absorption |

| Sensors | Acts as a sensing material |

Flavoring Agent

In addition to its scientific applications, 2PT is utilized as a flavoring agent due to its creamy odor profile. It has been reported in food products, contributing to the sensory experience without adverse effects when used within regulatory limits .

作用机制

The mechanism of action of 2-Propionylthiophene involves its interaction with molecular targets such as enzymes and receptors. The propionyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The thiophene ring’s aromatic nature allows for π-π interactions with aromatic amino acids in proteins, affecting the compound’s biological activity .

相似化合物的比较

2-Acetylthiophene: Similar structure but with an acetyl group instead of a propionyl group.

2-Benzoylthiophene: Contains a benzoyl group, leading to different reactivity and applications.

2-Formylthiophene: Features a formyl group, making it more reactive towards nucleophiles.

Uniqueness: 2-Propionylthiophene is unique due to its specific propionyl group, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of its analogs, making it valuable in specific synthetic and research contexts .

生物活性

2-Propionylthiophene (2PT) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological properties of 2PT, including its antioxidant, anticancer, anti-inflammatory, and antibacterial effects, supported by various research findings and case studies.

Chemical Structure and Properties

2PT consists of a thiophene ring substituted with a propionyl group at the second position. The molecular structure influences its biological activity, particularly through its planarity and conformational properties. Research indicates that 2PT exhibits slight non-planarity due to the orientation of the propionyl group, which may affect its reactivity and interaction with biological targets .

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The antioxidant activity of 2PT has been evaluated using methods such as the DPPH radical scavenging assay. In comparative studies, derivatives of thiophene compounds have shown varying levels of antioxidant capacity. For instance, certain derivatives exhibited antioxidant activities significantly higher than that of ascorbic acid, indicating that modifications to the thiophene structure can enhance its efficacy .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 58.2 |

| This compound | Not directly measured; derivatives showed improved activity |

Anticancer Activity

The anticancer potential of 2PT has been explored in vitro against various cancer cell lines. Studies have demonstrated that certain thiophene derivatives exhibit cytotoxic effects against human cancer cells, including glioblastoma and breast cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation .

Case Study:

In a study involving novel thiophene derivatives, compounds similar to 2PT were tested for their ability to inhibit tumor growth in U-87 glioblastoma cells. Results indicated that some derivatives caused significant reductions in cell viability compared to controls .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of 2PT. In animal models, it has been shown to reduce inflammation markers and improve symptoms associated with inflammatory diseases. The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions like arthritis or other inflammatory disorders .

Antibacterial Activity

The antibacterial activity of 2PT has been assessed against various bacterial strains. Preliminary findings suggest that it possesses moderate antibacterial properties, making it a candidate for further development as an antimicrobial agent. Studies indicate that modifications to the thiophene structure can enhance this activity, which is critical in the context of rising antibiotic resistance .

Summary of Biological Activities

属性

IUPAC Name |

1-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-2-6(8)7-4-3-5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPZQZZWAMAHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159933 | |

| Record name | 1-(2-Thienyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

107.00 °C. @ 11.00 mm Hg | |

| Record name | 2-Propanoylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13679-75-9 | |

| Record name | 1-(2-Thienyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propionylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propionylthiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Thienyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-thienyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPIONYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY658TVP5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propanoylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

57.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Propanoylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of 2-Propionylthiophene and does it always maintain a planar conformation?

A: this compound consists of a thiophene ring with a propionyl group attached at the second position. While the thiophene ring itself is planar, the planarity of the entire molecule has been a subject of debate. Quantum chemical calculations at the MP2 level of theory suggested that the ethyl group of the propionyl moiety is slightly tilted out of the thiophene ring plane. This non-planar conformation was confirmed experimentally through microwave spectroscopy and analysis of isotopic substitutions. []

Q2: What are the key spectroscopic data points for characterizing this compound?

A: Microwave spectroscopy has been instrumental in characterizing this compound. This technique allowed for the precise determination of its rotational constants and quartic centrifugal distortion constants, providing valuable insights into its molecular geometry. [] Additionally, techniques like NMR and IR spectroscopy can be employed to further elucidate its structural features.

Q3: Have any computational chemistry studies been conducted on this compound?

A: Yes, computational studies employing the MP2 level of theory have been used to investigate the conformational preferences of this compound. These calculations indicated a slight tilt of the ethyl group in the propionyl moiety with respect to the thiophene ring plane, suggesting a non-planar conformation. []

Q4: Is this compound utilized as a building block in the synthesis of other compounds?

A: Yes, this compound serves as a starting material in the synthesis of various compounds. For instance, it is used in the preparation of Schiff bases when reacted with S-benzyldithiocarbazate (SBDTC) and S-methyldithiocarbazate (SMDTC) in the presence of ethanol. [] Additionally, its reduction with sodium borohydride leads to the formation of racemic 3-chloro-1-(2-thienyl)-1-propanol, a crucial intermediate in the synthesis of Duloxetine, an antidepressant drug. []

Q5: How is the chirality of Duloxetine intermediates derived from this compound addressed?

A: The racemic 3-chloro-1-(2-thienyl)-1-propanol, obtained from the reduction of this compound, undergoes kinetic resolution using lipase B from Candida antarctica as a catalyst. This enzymatic resolution yields the desired (S)-3-chloro-1-(2-thienyl)-1-propanol, a key chiral building block for Duloxetine synthesis, along with its corresponding (R)-butanoate. []

Q6: Are there alternative synthetic approaches for Duloxetine that involve this compound derivatives?

A: Yes, an alternative approach utilizes (S,S)-TsDPEN-Ru complex as a catalyst in an asymmetric transfer hydrogenation reaction. This method, employing formic acid and triethylamine, effectively converts β-amino ketones containing electron-withdrawing groups into their corresponding (S)-γ-aminoalcohols. This strategy offers a valuable route to Duloxetine with high enantiomeric excess. []

Q7: What are the potential applications of the Schiff bases derived from this compound?

A: Schiff bases synthesized from this compound and dithiocarbazates have been investigated for their potential biological activities. These activities include cytotoxic effects against various cancer cell lines, such as human ovarian cancer cells (CaOV-3), human breast carcinoma cells (MDA-MB-231), and human liver carcinoma cells (HEP-G2). Additionally, their antimicrobial properties have been evaluated against a panel of bacteria and fungi. []

Q8: Are there any safety concerns regarding the use of this compound as a flavoring agent?

A: The European Food Safety Authority (EFSA) has evaluated the safety of this compound as a flavoring substance. Based on their assessment, which considered factors like structure-activity relationships, dietary intake, and available toxicity data, the panel concluded that this compound, at its estimated levels of dietary intake, does not raise safety concerns. []

Q9: What analytical methods are typically employed to study this compound and its derivatives?

A9: Various analytical techniques are crucial for characterizing and quantifying this compound and its derivatives. These include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。